(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
Overview
Description
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is an organic compound with a complex structure that includes a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methylacetophenone to introduce the nitro group, followed by chlorination to add the chloro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-nitrophenyl)acetic acid: Similar structure but lacks the methyl group.
(5-Chloro-2-nitrophenyl)acetic acid: Similar structure but lacks the methyl group at the 4-position.
(5-Methyl-2-nitrophenyl)acetic acid: Similar structure but lacks the chloro group.
Uniqueness
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRHOWGWYFOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246421 | |
Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-56-3 | |
Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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